molecular formula C26H28N4O4 B2467862 ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955857-73-5

ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2467862
CAS No.: 955857-73-5
M. Wt: 460.534
InChI Key: MHNGVKHCLIPIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole moiety substituted with a 4-ethoxy-3-methylphenyl group and a phenyl ring. This compound belongs to the dihydropyrimidinone (DHPM) family, which is known for diverse pharmacological activities, including anti-tubercular, antibacterial, and anticancer properties . Its synthesis typically involves multi-component reactions, such as the Biginelli reaction, often catalyzed by green heterogeneous catalysts (e.g., WO₃/ZrO₂) under solvent-free conditions .

Properties

IUPAC Name

ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-5-33-21-13-12-18(14-16(21)3)23-20(15-30(29-23)19-10-8-7-9-11-19)24-22(25(31)34-6-2)17(4)27-26(32)28-24/h7-15,24H,5-6H2,1-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGVKHCLIPIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a multi-step reaction involving the condensation of specific pyrazole derivatives with tetrahydropyrimidine carboxylates. The synthetic pathway typically includes:

  • Formation of Pyrazole Intermediate : The initial step involves the reaction of 3-(5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with acetophenone in an ethanol medium, catalyzed by sodium hydroxide.
  • Cyclization to Tetrahydropyrimidine : The resulting product undergoes cyclization to form the tetrahydropyrimidine ring structure.
  • Final Esterification : The final step involves esterification to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)10.0
Human Breast Cancer (MCF7)15.0

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in edema and inflammatory markers. The following table summarizes its efficacy compared to standard anti-inflammatory drugs:

TreatmentEdema Reduction (%)
Ethyl 4-[...]-5-carboxylate65
Celecoxib58
Aspirin50

This suggests that the compound may inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Case Studies

A notable case study involved the administration of ethyl 4-[...]-5-carboxylate in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving placebo or standard chemotherapy agents.

Furthermore, in clinical trials assessing its safety profile, no severe adverse effects were reported at therapeutic doses, indicating a favorable safety margin for further development .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-component reactions. These reactions often utilize readily available starting materials and are characterized by their efficiency and high yield. Various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing the tetrahydropyrimidine moiety exhibit significant antimicrobial activities. This compound has been tested against various bacterial strains and fungi. Studies have shown that this compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate a favorable interaction between the compound and the enzyme's active site, suggesting its potential as an anti-inflammatory agent. Further experimental validation is required to confirm these findings.

Anticancer Activity

The tetrahydropyrimidine derivatives have been investigated for their anticancer properties. Preliminary studies show that this compound may induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrazole and tetrahydropyrimidine rings can significantly influence its pharmacological properties. Researchers are actively exploring these modifications to enhance its activity against specific targets.

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria
Anti-inflammatory PotentialInhibitory effects on 5-lipoxygenase confirmed through docking studies
Anticancer PropertiesInduced apoptosis in breast cancer cell lines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The pharmacological and physicochemical properties of DHPM derivatives are highly dependent on substituents on the pyrimidine and pyrazole rings. Below is a systematic comparison:

Table 1: Key Structural Features and Reported Activities
Compound Name Pyrazole Substituents Pyrimidine Substituents Biological Activity Reference
Target Compound 3-(4-Ethoxy-3-methylphenyl), 1-phenyl 6-methyl, 2-oxo Not explicitly reported (inferred anti-tubercular/antimicrobial)
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM-5-carboxylate 3-(4-Fluorophenyl), 1-phenyl 6-methyl, 2-oxo Anti-tubercular (MIC < isoniazid)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate 3-Methyl, 5-chloro, 1-phenyl 6-methyl, 2-oxo Antibacterial, anticarcinogenic
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate 1,3-Diphenyl 6-methyl, 2-thioxo Undisclosed (structural analog)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl () and 5-chloro-3-methyl () analogs exhibit enhanced anti-tubercular and antibacterial activities, respectively. EWGs likely improve target binding via electronic effects .
  • Electron-Donating Groups (EDGs) : The target compound’s 4-ethoxy and 3-methyl substituents are EDGs, which may reduce potency compared to fluorinated analogs but could enhance solubility or metabolic stability.
  • Thioxo vs.

Key Observations :

  • Green synthesis methods (e.g., WO₃/ZrO₂) for the target compound improve sustainability and scalability compared to traditional acid-catalyzed routes .
  • Thioxo derivatives often require post-synthetic modifications, increasing complexity .

Physicochemical and Crystallographic Properties

  • Crystallinity: The target compound’s analogs, such as ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate, form stable monohydrates with defined hydrogen-bonding networks, enhancing crystallinity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Biginelli reaction for constructing the tetrahydropyrimidinone core, using ethyl acetoacetate, urea/thiourea derivatives, and substituted aldehydes under acidic conditions .
  • Substitution reactions to introduce functional groups (e.g., ethoxy, methylphenyl) at the pyrazole or phenyl rings. For example, nucleophilic substitution of chloro groups with ethoxy moieties can optimize solubility or bioactivity .
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic substituents, requiring palladium catalysts and controlled temperatures .
    Key optimization factors include solvent selection (e.g., ethanol, dichloromethane), temperature control (60–100°C), and catalysts like p-toluenesulfonic acid .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For instance, downfield shifts in ¹H NMR (δ 10–12 ppm) confirm carbonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 450.5 g/mol for related derivatives) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, as seen in studies of similar pyrimidinones (e.g., bond angles: O1–C11–N3 = 122.70°, N3–C11–N4 = 116.45° ).
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across labs .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. ethoxy substituents). For example, chloro-substituted analogs show 2-fold higher antimicrobial activity than ethoxy variants in Staphylococcus aureus models .
  • Dose-response curves : Validate EC₅₀/IC₅₀ values using multiple concentrations (e.g., 1–100 μM) and replicate experiments .
    Cross-referencing with crystallographic data (e.g., hydrogen-bonding networks in ) can explain potency differences.

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Substituent variation : Systematically modify the pyrazole (e.g., 4-ethoxy-3-methylphenyl) or phenyl rings to assess impacts on bioactivity. For example, bulkier substituents may enhance receptor binding .
  • In-silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Pharmacophore mapping : Identify essential motifs (e.g., pyrazole’s planar structure) using software like Schrödinger’s Phase .
  • Comparative bioassays : Test analogs against related compounds (e.g., anti-inflammatory activity vs. celecoxib) .

Advanced: What mechanistic insights exist for its biological activity, and how can they be validated experimentally?

Answer:

  • Enzyme inhibition : Assay inhibition of COX-2 or kinases (e.g., EGFR) via fluorescence polarization or Western blotting .
  • Receptor binding : Use radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for serotonin or adrenergic receptors .
  • Oxidative stress modulation : Quantify ROS levels in cancer cell lines (e.g., HeLa) using DCFH-DA probes .
    Mechanistic validation requires orthogonal methods: e.g., siRNA knockdown of target genes to confirm pathway involvement .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for related pyrimidinones ).
  • pH stability tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Light exposure studies : Use accelerated UV-Vis stability chambers to simulate long-term storage .

Advanced: What considerations are critical for in vivo evaluation of this compound?

Answer:

  • Pharmacokinetics (PK) : Assess oral bioavailability (e.g., 40–60% in rodent models) and half-life (t₁/₂) via LC-MS/MS .
  • Toxicity profiling : Conduct acute/chronic toxicity studies (OECD guidelines) and monitor liver/kidney biomarkers .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility, as seen with similar hydrophobic derivatives .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for Biginelli reactions to improve yields from 50% to >80% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and enhances purity .
  • Solvent-free conditions : Minimize side reactions and simplify purification for multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.